Product packaging for Taprostene(Cat. No.:CAS No. 108945-35-3)

Taprostene

カタログ番号: B027798
CAS番号: 108945-35-3
分子量: 398.5 g/mol
InChIキー: ZLJOKYGJNOQXDP-OZUBPDBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Taprostene (CAS 108945-35-3) is a synthetic, chemically stable analogue of Prostacyclin (PGI2) that functions as a highly selective agonist of the prostanoid IP receptor. Its primary research value lies in its enhanced cytoprotective actions while minimizing unwanted hemodynamic effects, making it a valuable tool for studying vascular and cardiac function. Key Research Applications & Mechanism of Action: Cardiovascular Research: this compound exhibits significant endothelium and myocardial protecting actions in models of acute myocardial ischemia and reperfusion. Studies show it significantly reduces infarct size and preserves endothelial function by inhibiting neutrophil adherence to the coronary endothelium, thereby attenuating neutrophil-induced vasocontraction and dysfunction. Anti-inflammatory & Immunomodulatory Effects: The compound is a key subject of research in inflammation and immunology. It acts as a modulator of immune responses by interacting with prostaglandin receptors on immune cells, influencing signaling pathways like NF-κB and MAPK, and modulating cytokine production. Platelet & Vascular Studies: As a stable prostacyclin analogue, this compound demonstrates potent antiplatelet activity at concentrations significantly lower than those required for vasodilator effects. It has been shown to prolong platelet half-life and has been investigated in models of peripheral vascular disease, where it increased absolute and pain-free walking time. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O5 B027798 Taprostene CAS No. 108945-35-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKYGJNOQXDP-OZUBPDBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872496
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108945-35-3
Record name Taprostene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108945-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taprostene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPROSTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Mechanisms of Taprostene

Downstream Signaling Pathways Mediated by Taprostene

Influence on MAPK Pathways (e.g., ERK, JNK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. These pathways are typically composed of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov

Activation of the prostacyclin (IP) receptor, the primary target of this compound, can lead to the modulation of MAPK signaling. wikipedia.org While direct studies on this compound's comprehensive effects on all MAPK pathways are not extensively detailed in publicly available research, the actions of other prostacyclin analogs provide a strong basis for its expected mechanisms.

ERK Pathway: Studies on prostacyclin analogs like iloprost (B1671730) have demonstrated an inhibitory effect on the ERK signaling pathway. nih.govnih.gov Activation of the IP receptor by these analogs can suppress the phosphorylation of ERK, a key step in its activation. nih.govnih.gov This inhibition of the ERK pathway is often mediated through the elevation of intracellular cyclic AMP (cAMP). nih.gov Given that this compound is a potent IP receptor agonist, it is highly probable that it exerts a similar inhibitory influence on ERK activation. wikipedia.org

JNK Pathway: The c-Jun N-terminal kinases (JNKs) are primarily activated by stress stimuli and play a critical role in apoptosis and inflammatory responses. While direct evidence detailing this compound's specific influence on the JNK pathway is limited, the broader understanding of prostacyclin signaling suggests a potential for interaction. Some studies on other cellular systems have shown that factors that increase cAMP can have complex and sometimes opposing effects on JNK activation. Therefore, the precise impact of this compound on the JNK pathway warrants further investigation.

p38 MAPK Pathway: The p38 MAPKs are activated by inflammatory cytokines and cellular stress, and are involved in inflammation and apoptosis. Research on prostacyclin analogs, such as beraprost (B1666799) and iloprost, has indicated an inhibitory effect on the p38 MAPK pathway. revvity.commdpi.comresearchgate.net This inhibition is often linked to the anti-inflammatory and anti-proliferative effects of these compounds. revvity.commdpi.com It is therefore plausible that this compound, through its action on the IP receptor, also attenuates the activation of p38 MAPK.

Modulation of Gene Expression (e.g., MKP-1, p57kip2, GILZ)

The signaling cascades initiated by this compound can culminate in the altered expression of various genes, thereby mediating its long-term cellular effects.

MKP-1: Mitogen-activated protein kinase phosphatase-1 (MKP-1) is a dual-specificity phosphatase that plays a critical role in the negative regulation of MAPK signaling by dephosphorylating and inactivating both p38 and JNK. frontiersin.org The expression of MKP-1 itself can be induced by various stimuli, including glucocorticoids. Notably, selective agonism of the prostacyclin receptor has been shown to augment glucocorticoid-induced gene expression, including that of MKP-1. wikipedia.org This suggests an indirect mechanism by which this compound could enhance the expression of MKP-1, thereby contributing to the downregulation of inflammatory MAPK signaling.

p57kip2: The p57kip2 protein, encoded by the CDKN1C gene, is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. nih.govimrpress.com It is a crucial regulator of cell cycle progression and differentiation. nih.govimrpress.com The transcriptional regulation of p57kip2 is complex and can be influenced by various factors, including glucocorticoids. nih.gov While a direct regulatory link between prostacyclin receptor signaling and p57kip2 expression has not been definitively established, the potential for crosstalk with pathways known to influence p57kip2 transcription exists.

GILZ: Glucocorticoid-induced leucine (B10760876) zipper (GILZ) is a protein with anti-inflammatory properties that is induced by glucocorticoids. nih.govfrontiersin.org It can inhibit the NF-κB and MAPK pathways. nih.gov Downregulation of GILZ has been observed in inflamed vasculature. nih.gov Given the established interplay between prostacyclin receptor agonism and glucocorticoid signaling, it is conceivable that this compound could indirectly influence GILZ expression, contributing to its anti-inflammatory profile. However, direct evidence for this specific interaction is currently lacking.

Receptor Binding Kinetics and Affinity

This compound's pharmacological effects are intrinsically linked to its binding characteristics at various prostanoid receptors. It is recognized as a potent agonist for the prostacyclin (IP) receptor, exhibiting a high binding affinity. wikipedia.org Quantitative data from various studies have provided insights into its selectivity profile.

CompoundReceptorBinding Affinity (Ki/Kd)
This compound IP ReceptorLow nanomolar range (Kd) wikipedia.org
This compound DP1 ReceptorHigh affinity
This compound EP2 ReceptorHigh affinity
IloprostIP Receptor3.9 nM (Ki) biorxiv.org
IloprostEP1 Receptor1.1 nM (Ki) biorxiv.org
Treprostinil (B120252)IP Receptor32 nM (Ki) biorxiv.org
TreprostinilDP1 Receptor4.4 nM (Ki) biorxiv.org
TreprostinilEP2 Receptor3.6 nM (Ki) biorxiv.org

This table is based on available research data and is intended for comparative purposes. The exact values can vary depending on the experimental conditions and cell systems used.

The high affinity of this compound for the IP receptor is fundamental to its primary mechanism of action, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. nih.govnih.gov This signaling cascade is responsible for many of its physiological effects, including vasodilation and inhibition of platelet aggregation. nih.govnih.gov

Synthesis and Structural Activity Relationship Sar Studies of Taprostene

Development of Stable Prostacyclin Analogs

The primary challenge in harnessing the therapeutic potential of prostacyclin (PGI2) is its rapid degradation under physiological conditions. This instability spurred the quest for chemically robust analogs that retain the desirable biological activities of PGI2. wikipedia.org The development of taprostene represents a significant advancement in this area. While the specific, detailed synthetic pathway for this compound is not widely published in publicly accessible literature, the general strategies for creating stable prostacyclin analogs involve key structural modifications to the native PGI2 molecule. These modifications are designed to prevent the acid-catalyzed hydrolysis of the enol ether moiety, which is the primary route of PGI2 inactivation. rsc.orgnih.gov

General synthetic approaches to stable prostacyclin analogs often involve the replacement of the labile enol ether oxygen with a carbon atom (carbacyclin analogs) or the introduction of other chemical functionalities that confer greater stability while preserving the essential structural features required for biological activity. rsc.orgnih.gov These synthetic efforts aim to create molecules, such as this compound, that can be administered with less stringent formulation requirements and exhibit a prolonged duration of action compared to the transient effects of native prostacyclin. nih.gov

Stereochemistry and Chiral Centers

The biological activity of complex molecules like this compound is intrinsically linked to their three-dimensional structure, a field of study known as stereochemistry. biomedgrid.compatsnap.com Molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms are called stereoisomers. nih.gov A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. nih.gov These non-superimposable mirror images are known as enantiomers. nih.gov

Chirality in a molecule often arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups. ucl.ac.ukdovepress.com The specific spatial arrangement of these groups at each chiral center is crucial for the molecule's interaction with its biological target, as receptors and enzymes are themselves chiral and can differentiate between stereoisomers. biomedgrid.comnih.gov

This compound possesses several chiral centers, and its precise stereochemical configuration is defined in its IUPAC name: 3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid. The descriptors (3aR, 4R, 5R, 6aS) and (3S) denote the specific three-dimensional arrangement of the atoms at each of these chiral centers. The (E) and (Z) descriptors refer to the geometry around the double bonds in the molecule. researchgate.net The specific stereoisomer of this compound with this defined configuration is the one that exhibits the desired biological activity. It is a common principle in medicinal chemistry that different stereoisomers of a drug can have vastly different potencies and even different biological effects. nih.govnih.gov

Molecular Design and Receptor Engagement

This compound exerts its biological effects by acting as a potent agonist at the prostacyclin receptor, also known as the IP receptor. wikipedia.orgnih.gov This receptor is a G-protein coupled receptor (GPCR) that, when activated, initiates a signaling cascade leading to the relaxation of smooth muscle and inhibition of platelet aggregation. researchgate.net The molecular design of this compound is aimed at mimicking the binding of the natural ligand, PGI2, to the IP receptor while possessing enhanced chemical stability. wikipedia.org

Structure-Activity Relationships of this compound and Related Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govnih.govgoogle.com By systematically modifying different parts of a molecule and evaluating the resulting changes in potency and selectivity, chemists can identify the key structural features required for optimal therapeutic effect.

For prostacyclin analogs, SAR studies have been instrumental in the development of stable and potent IP receptor agonists. While extensive, publicly available quantitative SAR data for a series of this compound analogs is limited, some key structural features are known to be important for activity. The acidic group (carboxylic acid) is generally considered essential for binding to the IP receptor. The stereochemistry of the side chains and the core ring structure are also critical determinants of potency and selectivity. nih.gov

The IUPHAR/BPS Guide to PHARMACOLOGY provides a pIC50 value for this compound's activity at the human IP receptor. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a measure of the compound's potency.

CompoundStructurepIC50 (human IP receptor)
This compound[Chemical Structure of this compound]6.9

Preclinical Research on Taprostene

In Vitro Investigations

Cellular Models for IP Receptor Studies

The study of Taprostene's interaction with the IP receptor relies on specific cellular models that allow for isolated and controlled examination of receptor-mediated effects.

IPR-HEK cells: Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for studying G-protein coupled receptors (GPCRs) like the IP receptor. amegroups.cnnih.gov These cells can be genetically modified to stably express specific receptors, such as the human recombinant IP receptor, creating what are referred to as IPR-HEK cells. ucl.ac.ukresearchgate.net This model is particularly advantageous because unmodified HEK293 cells have low to negligible expression of many endogenous receptors, providing a "clean" background to study the function of a single, introduced receptor type. nih.gov Researchers use IPR-HEK cells to assess the binding affinity and functional activity of compounds like this compound, specifically measuring downstream effects such as cyclic AMP (cAMP) production. nih.govresearchgate.net Studies have utilized IPR-HEK cells to demonstrate that the physical presence of the IP receptor is crucial for mediating the effects of prostacyclin analogues. ucl.ac.uk

BEAS-2B bronchial epithelial cells: The BEAS-2B cell line, derived from normal human bronchial epithelium immortalized with an SV40-adenovirus hybrid, serves as a vital in vitro model for respiratory research. nih.govresearchgate.net These cells are used to investigate the effects of various compounds on the airway epithelium. nih.gov In the context of prostacyclin analogues, BEAS-2B cells have been used to explore the regulation of chemokine production and receptor heterogeneity. nih.gov Research has shown that this compound can act on these cells, and interestingly, studies suggest the presence of a second, novel type of IP receptor (denoted "IP2") on BEAS-2B cells that is pharmacologically distinct from the classical IP receptor found in other tissues. nih.gov

Effects on Cellular Responses

This compound's activation of the IP receptor triggers distinct intracellular signaling cascades, which are quantified using various biochemical assays.

cAMP content: The IP receptor is primarily a Gs protein-coupled receptor. reactome.orguniprot.org Its activation by an agonist like this compound stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). reactome.org This increase in intracellular cAMP is a hallmark of IP receptor activation. In vitro studies using IPR-HEK cells have confirmed that this compound potently stimulates cAMP accumulation. researchgate.netnih.gov This effect is often measured in the presence of phosphodiesterase (PDE) inhibitors, which prevent the breakdown of cAMP and thus amplify the signal for easier detection. researchgate.net

Luciferase expression: To quantify receptor activation and subsequent cAMP production, researchers often employ reporter gene assays. nih.govnih.gov The GloSensor™ cAMP assay, for example, uses a modified form of luciferase from the firefly Photinus pyralis that is fused to a cAMP-binding protein. nih.gov When intracellular cAMP levels rise due to IP receptor activation by this compound, cAMP binds to this biosensor, inducing a conformational change that increases luciferase activity and light output. nih.gov This luminescent signal is directly proportional to the cAMP concentration, providing a sensitive and real-time method to measure the functional response of cells to this compound. youtube.com

Impact on Platelet Function

One of the most well-documented in vitro effects of this compound is its potent inhibition of platelet aggregation, a key process in thrombosis.

ADP and collagen-induced aggregation: Platelet aggregation can be initiated by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov In vitro studies using human platelet-rich plasma have consistently demonstrated that this compound significantly inhibits platelet aggregation induced by both ADP and collagen. nih.gov Research indicates that this compound is a highly potent inhibitor of ADP- and collagen-induced aggregation, with its efficacy being approximately three-fold less than that of the native prostacyclin, epoprostenol (B1671539).

AgonistThis compound IC50 (nmol/L)
ADP17 - 34
Collagen17 - 34
This table presents the reported half-maximal inhibitory concentration (IC50) values for this compound against platelet aggregation induced by different agonists.

Studies on Endothelial Cells and Angiogenesis

The prostacyclin pathway, targeted by this compound, is also implicated in the complex process of angiogenesis (the formation of new blood vessels), which involves the migration and organization of endothelial cells.

In Vivo Animal Models

This compound, a stable synthetic analogue of prostacyclin, has been the subject of various preclinical investigations to determine its therapeutic potential across different pathologies. These studies, conducted in various animal models, have provided crucial insights into its physiological and cellular effects.

One of the key areas of preclinical research for this compound has been its effects in the context of heart attacks, specifically using feline models of myocardial ischemia and reperfusion. In these studies, researchers simulate a heart attack by temporarily blocking a coronary artery and then restoring blood flow, which mimics the clinical scenario of ischemia-reperfusion injury.

A significant study utilized anesthetized cats to create a 6-hour model of myocardial ischemia. The left anterior descending coronary artery was occluded for a period, followed by reperfusion, allowing for the observation of this compound's effects on the damaged heart tissue. nih.gov This model is instrumental in understanding how a substance might protect the heart muscle and the surrounding vascular endothelium from the severe damage caused by the sudden return of blood and oxygen to deprived tissues. nih.gov

This protective effect was further substantiated by biochemical markers of heart damage. Plasma levels of creatine (B1669601) phosphokinase, an enzyme that leaks from damaged heart muscle cells, were significantly lower at multiple time points in the this compound-treated group. nih.gov Furthermore, this compound appeared to preserve the function of the vascular endothelium, the inner lining of the blood vessels, which is often damaged during ischemia-reperfusion events. nih.gov

Table 1: Cardioprotective Effects of this compound in a Feline Myocardial Ischemia-Reperfusion Model

ParameterObservation in this compound-Treated GroupSignificance
Necrotic Area (% of Area at Risk)Significantly lower compared to vehicle group. nih.govIndicates preservation of heart muscle tissue. nih.gov
Plasma Creatine PhosphokinaseSignificantly lower at 3 to 6 hours post-occlusion. nih.govSuggests reduced myocardial cell damage. nih.gov
Endothelial FunctionEndothelial dysfunction was not observed, unlike in the untreated group. nih.govShows protection of the coronary vessel lining. nih.gov

A key component of ischemia-reperfusion injury is the inflammatory response, characterized by the infiltration of neutrophils into the damaged tissue. These white blood cells, while part of the body's defense mechanism, can exacerbate tissue damage in this context.

The study in cats showed that this compound significantly inhibits the accumulation of neutrophils in the ischemic heart muscle. nih.gov This was determined by measuring cardiac myeloperoxidase activity, an enzyme abundant in neutrophils, which serves as an indicator of their presence in the tissue. The myeloperoxidase levels were significantly lower in the ischemic heart zones of cats treated with this compound, indicating that fewer neutrophils were attracted to and adhered to the injured area. nih.gov This anti-inflammatory action is a crucial aspect of its cardioprotective profile.

Ischemic peripheral vascular disease, often a result of atherosclerosis, leads to reduced blood flow to the limbs. portlandpress.comnih.gov Preclinical animal models are crucial for developing new therapies and typically involve surgically inducing limb ischemia in animals like mice, rats, and rabbits. portlandpress.comnih.govnih.govmdpi.comresearchgate.net Common methods include the ligation or excision of the femoral artery to mimic the acute or chronic blood flow obstruction seen in humans. nih.govresearchgate.net Specific strains of mice, such as C57BL/6 or BALB/C, are used to model different disease severities, from intermittent claudication to critical limb ischemia. nih.gov

Despite the existence of these well-established preclinical models, in vivo animal studies specifically investigating the effects of this compound in peripheral vascular disease are not extensively documented in the available scientific literature. While clinical trials in humans with critical limb ischemia have been conducted, specific data from preclinical animal models for this indication remain limited. nih.govresearchgate.net

Animal models are widely used to study the underlying mechanisms of inflammatory pulmonary diseases like asthma and chronic obstructive pulmonary disease (COPD) and to test new therapeutic agents. nih.govreprocell.com Asthma models often involve sensitizing and then challenging animals, such as mice or guinea pigs, with allergens to induce airway hyperresponsiveness and inflammation. nih.govnih.gov COPD models in animals are commonly created through chronic exposure to cigarette smoke or the administration of enzymes like elastase to replicate features of the human disease, such as emphysema and airway inflammation. nih.gov

However, specific preclinical research evaluating this compound in these established in vivo models of asthma or COPD is not prominently described in the available literature. While other prostacyclin analogues have been investigated in animal models for related conditions like pulmonary hypertension, dedicated preclinical studies on this compound for primary pulmonary inflammation in asthma or COPD models are not readily found. nih.govmdpi.com

Preclinical studies in various animal models have been conducted to characterize the haemodynamic effects of this compound. Like its parent compound, prostacyclin, this compound influences blood pressure and heart rate.

In in vivo studies using rats, this compound demonstrated potent, dose-dependent inhibition of platelet aggregation. nih.gov Investigations in healthy volunteers, which can provide context for animal studies, showed that this compound infusion led to a drop in both systolic and diastolic blood pressure, accompanied by a rise in heart rate. nih.gov This vasodilatory effect is a characteristic feature of prostacyclin analogues. Further studies in rabbits also confirmed its anti-aggregatory effects. nih.gov

Table 2: Haemodynamic and Related Effects of this compound in Preclinical/In Vivo Models

Animal ModelEffectObservation
RatInhibition of Platelet AggregationDose-dependent inhibition of ADP-induced aggregation. nih.gov
RatBleeding TimeIncreased bleeding time observed at higher doses. nih.gov
RabbitInhibition of Platelet AggregationInhibited ADP-induced aggregation ex vivo. nih.gov

Myocardial Ischemia and Reperfusion Models (e.g., in Cats)

Research Methodologies in Preclinical Studies

The preclinical investigation of this compound involves a variety of sophisticated research methodologies designed to elucidate its mechanism of action, target engagement, and potential therapeutic effects. These studies are foundational for establishing a comprehensive understanding of the compound before it can be considered for human trials.

Use of Research-Use-Only (RUO) Biologics

In the early stages of drug discovery and preclinical development, "Research Use Only" (RUO) biologics are indispensable tools. nih.gov These are reagents, such as antibodies and proteins, that are not intended for clinical or diagnostic use but are crucial for a wide array of research applications. nih.govresearchgate.net For the preclinical assessment of this compound, RUO biologics play a pivotal role in various experimental setups.

The primary advantage of RUO biologics lies in their broad availability and the diversity of molecules offered, which allows researchers the flexibility to design and execute a wide range of experiments to probe the biological effects of this compound. nih.gov These biologics are fundamental in the development of assays aimed at understanding how this compound interacts with its biological targets. For instance, RUO antibodies that specifically recognize the prostacyclin receptor (IP receptor), the primary target of this compound, are essential for a variety of in vitro and in vivo studies. nih.gov

The use of RUO biologics is a cost-effective and efficient way to gather preliminary data on the efficacy and mechanism of action of a compound like this compound. This allows for rapid iteration and decision-making in the drug development process. nih.gov

Assay Development (e.g., ELISA, Western Blots, Immunohistochemistry)

A suite of immunoassays is developed and employed to investigate the effects of this compound at the molecular and cellular levels. These assays are critical for quantifying changes in protein expression and localization in response to the compound.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, a competitive ELISA could be developed to measure the concentration of this compound in biological samples, such as plasma or tissue homogenates, from preclinical animal models. This would be crucial for pharmacokinetic studies. Furthermore, sandwich ELISAs can be developed to quantify biomarkers that may be modulated by this compound treatment. nih.govnih.gov For example, an ELISA could measure the levels of downstream signaling molecules or inflammatory markers to assess the pharmacodynamic effects of this compound.

Western Blots: Western blotting is a powerful technique used to detect specific proteins in a sample of tissue homogenate or extract. nih.gov It allows researchers to identify and quantify the expression of target proteins. In preclinical studies of this compound, Western blot analysis would be employed to examine the expression levels of the IP receptor in various tissues or cell lines. nih.govnih.gov It can also be used to investigate the downstream signaling pathways activated by this compound binding to its receptor. For instance, researchers might look at the phosphorylation status of key signaling proteins to confirm target engagement and elucidate the mechanism of action. researchgate.netiba-lifesciences.com

Hypothetical Western Blot Analysis of IP Receptor Expression

Tissue Sample IP Receptor Band Intensity (Arbitrary Units) Loading Control (GAPDH) Band Intensity Normalized IP Receptor Expression
Lung 1.5 1.0 1.5
Heart 0.8 1.0 0.8
Kidney 1.2 1.0 1.2

This table represents hypothetical data to illustrate how Western blot results might be presented to show the relative expression of the IP receptor in different tissues.

Immunohistochemistry (IHC): Immunohistochemistry is a technique that uses antibodies to detect the presence and location of specific proteins within tissue sections. This method provides crucial spatial information about target expression. In the preclinical evaluation of this compound, IHC would be used to visualize the distribution of the IP receptor in various tissues. This can help to identify the primary sites of action for this compound and can be used to confirm that the compound is engaging its target in the desired tissues.

Assessment of Pharmacological Properties (e.g., Potency, Selectivity)

A thorough assessment of the pharmacological properties of this compound is a cornerstone of its preclinical evaluation. This involves determining its potency and selectivity, which are key indicators of its potential therapeutic efficacy and safety profile. fiveable.me

Potency: Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of a given intensity. fiveable.me For this compound, potency is typically determined using in vitro functional assays. For example, cell lines expressing the human IP receptor can be used to measure the concentration of this compound required to elicit a half-maximal response (EC50). A lower EC50 value indicates higher potency. nih.gov

Selectivity: Selectivity refers to a drug's ability to preferentially bind to a particular target receptor over other receptors. fiveable.me High selectivity is a desirable characteristic as it can minimize off-target effects and potential side effects. The selectivity of this compound would be assessed by testing its binding affinity and functional activity against a panel of other related prostanoid receptors (e.g., EP, DP, FP, TP receptors). nih.gov Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of a compound for different receptors. A significantly higher affinity for the IP receptor compared to other receptors would indicate high selectivity. researchgate.net

Hypothetical Pharmacological Profile of this compound

Receptor Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
IP (Prostacyclin) 0.5 1.2
EP1 >1000 >1000
EP2 850 >1000
EP3 >1000 >1000
EP4 600 800
DP1 >1000 >1000
FP >1000 >1000

This interactive table presents hypothetical data illustrating the potent and selective binding and functional activity of this compound for the IP receptor over other prostanoid receptors.

Clinical Research and Therapeutic Implications of Taprostene

Clinical Trials of Taprostene

This compound, a synthetic analogue of prostacyclin, has been the subject of clinical investigation primarily for its potential therapeutic benefits in cardiovascular conditions, owing to its platelet aggregation inhibitory properties. nih.gov Research has focused on its application in acute myocardial infarction and critical limb ischemia.

Acute Myocardial Infarction Studies (e.g., START study)

The primary investigation into this compound's role in acute myocardial infarction (AMI) was the Saruplase this compound Acute Reocclusion Trial (START). nih.gov This multicenter, double-blind, placebo-controlled, dose-rising pilot study aimed to assess the effects of this compound as a co-therapy with the thrombolytic agent saruplase on the restoration and maintenance of coronary artery patency. oup.com

In the START study, this compound was evaluated as an adjuvant to the thrombolytic agent saruplase (rscu-PA) in patients experiencing an acute myocardial infarction. nih.govoup.com The rationale was that as a prostacyclin analogue, this compound's ability to inhibit platelet aggregation could complement the clot-dissolving action of thrombolytic drugs. nih.gov The trial involved 80 patients who received an intravenous infusion of either this compound at one of three dose levels (6.25, 12.5, or 25.0 ng/kg/min) or a placebo for 48 hours, followed by a 24-hour tapering period. nih.govoup.com Preclinical studies in animal models had previously suggested that this compound could enhance the thrombolytic efficacy of saruplase. nih.gov

The START study found that this compound did not significantly affect the initial coronary artery patency at 90 minutes post-treatment. nih.gov Patency was documented in 58 out of 78 evaluable patients, with success rates ranging from 67% to 82% across the four treatment arms (three this compound doses and one placebo), a difference that was not statistically significant. nih.govoup.com

However, the study revealed a notable trend regarding the maintenance of patency and prevention of re-occlusion, particularly after successful rescue percutaneous transluminal coronary angioplasty (PTCA). nih.gov Among the 58 patients who had a patent artery at 90 minutes, none of the 43 patients receiving this compound experienced a re-occlusion at the 32-48 hour follow-up angiography, compared to one re-occlusion in the 15 placebo patients. nih.govoup.com Furthermore, in a small subgroup of nine patients who underwent successful rescue PTCA, re-occlusion occurred in three of the four placebo patients, but in only one of the five this compound patients. nih.govoup.com

START Study: Coronary Artery Patency and Re-occlusion nih.govoup.com
OutcomeThis compound Group (n=43)Placebo Group (n=15)P-value
Patency at 90 minutes67-82% (across dose arms)67-82% (across dose arms)0.33
Re-occlusion at 32-48h (in patients patent at 90 min)0 / 431 / 15N/A
Re-occlusion at 32-48h (after successful rescue PTCA)1 / 53 / 40.33

Critical Limb Ischemia (CLI) and Peripheral Arterial Disease (PAD) Studies

This compound has also been investigated for its efficacy in treating critical limb ischemia (CLI), the most severe form of peripheral arterial disease (PAD). nih.govnih.gov These studies have primarily focused on its potential to alleviate ischemic symptoms and improve limb salvage rates. nih.gov

The Scottish-Finnish-Swedish PARTNER Study Group conducted a double-blind, placebo-controlled multicenter trial to evaluate this compound in 111 patients with CLI. nih.gov The primary endpoints included pain relief and early ulcer healing. nih.gov In patients suffering from rest pain without ulceration, a positive response was defined as complete pain relief with no need for analgesics. nih.gov For those with ulcers, a positive response was a decrease in ulcer size by more than 30%. nih.gov The study found no statistically significant difference in these early responses between the 74 patients who received this compound and the 37 who received a placebo. nih.gov

A broader meta-analysis of prostanoids, which included this compound, for treating PAD showed that these agents provided a small but statistically significant benefit in relieving rest pain and promoting ulcer healing when compared with a placebo. nih.govnih.gov However, the quality of the evidence was noted to be moderate, and the beneficial effects were diminished when studies at high risk of bias were excluded. nih.gov

PARTNER Study: Early Response in Critical Limb Ischemia nih.gov
EndpointThis compound vs. PlaceboResult
Pain Relief (in patients without ulcers)Comparison of complete pain reliefNo statistically significant difference
Ulcer Healing (in patients with ulcers)Comparison of >30% decrease in ulcer sizeNo statistically significant difference

A key outcome in CLI trials is the rate of limb amputation. clijournal.comhmpgloballearningnetwork.com In the PARTNER study, amputation scores were compared at a six-month follow-up. nih.gov The results showed that 43% of patients in the this compound group were free from any amputation compared to 38% in the placebo group; however, this difference was not statistically significant. nih.gov

This compound and Amputation Rates in Critical Limb Ischemia
StudyComparisonFindingStatistical Significance
PARTNER Study nih.govThis compound vs. Placebo43% amputation-free in this compound group vs. 38% in placebo group at 6 months.Not Significant
Meta-analysis of Prostanoids nih.govProstanoids vs. PlaceboAssociated with a lower risk of major amputations.Significant (p=0.007)
Meta-analysis of Prostanoids nih.govProstanoids vs. PlaceboNo significant reduction in total amputations.Not Significant
Effects on Walking Time and Pain-Free Walking Time

Clinical investigations into the efficacy of this compound for improving walking distance in patients with intermittent claudication have yielded inconclusive results. A comprehensive Cochrane Review highlighted the limited and methodologically variable nature of the available evidence. The review identified two key studies evaluating this compound's impact on walking capacity. However, the results of one of these studies are difficult to interpret due to a significant imbalance in the baseline walking capabilities between the treatment and placebo groups. nih.gov

Effects on Haemodynamics and Platelet Function in Healthy Volunteers

A study involving healthy volunteers provided insight into the physiological effects of this compound. Intravenous infusion of this compound was shown to have a measurable impact on both hemodynamics and platelet function. nih.gov

During the infusion period, a notable decrease in both systolic and diastolic blood pressure was observed, accompanied by an increase in heart rate. nih.gov Furthermore, the study demonstrated that this compound significantly inhibited platelet aggregation induced by both ADP and collagen. nih.gov It also increased the sensitivity of platelets to other prostaglandins, namely PGI2 and PGE1. nih.gov

Table 1: Hemodynamic Effects of this compound Infusion in Healthy Volunteers

ParameterChange During Infusion
Systolic Blood Pressure Decreased from 130 to 111 mm Hg
Diastolic Blood Pressure Decreased from 77 to 69 mm Hg
Heart Rate Increased from 77 to 84 beats/min

Data sourced from a study on the effects of this compound in healthy volunteers. nih.gov

Table 2: Effects of this compound on Platelet Function in Healthy Volunteers
ParameterEffect
ADP-induced Platelet Aggregation Significantly inhibited
Collagen-induced Platelet Aggregation Significantly inhibited
Platelet Sensitivity to PGI2 and PGE1 Increased

Data sourced from a study on the effects of this compound in healthy volunteers. nih.gov

Studies on Platelet Activation after Percutaneous Transluminal Angioplasty

There is a lack of specific clinical studies investigating the effects of this compound on platelet activation following percutaneous transluminal angioplasty (PTCA). While it is established that platelet activation plays a significant role in the events following PTCA, including the potential for reocclusion, research has not directly examined the role of this compound in mitigating this response. nih.gov Studies on platelet activation in the context of PTCA have focused on other agents and have highlighted the complex mechanisms involved. nih.gov

Efficacy and Safety Assessment in Clinical Settings

The efficacy and safety of this compound have been evaluated in clinical trials, most notably in the Scottish-Finnish-Swedish PARTNER (Prostanoid in Arterial disease: a Randomised, double-blind, placebo-controlled, multicentre study) trial. This study aimed to determine if this compound was a safe and effective treatment for critical limb ischemia (CLI). nih.gov

The PARTNER study did not demonstrate a statistically significant benefit of this compound over placebo for the primary endpoints of pain relief and early ulcer healing at the end of the four-week infusion phase. nih.gov Furthermore, at the six-month follow-up, there was no statistically significant difference in amputation rates between the this compound and placebo groups. nih.gov

Table 3: Key Outcomes of the PARTNER Study on this compound in Critical Limb Ischemia

OutcomeThis compound GroupPlacebo GroupStatistical Significance
Amputation-Free at 6 Months 43%38%Not Statistically Significant

Data from the Scottish-Finnish-Swedish PARTNER Study Group. nih.gov

A broader meta-analysis of prostanoids in peripheral arterial disease, which included this compound, found that prostanoids as a class were associated with a significantly lower risk of major amputations. nih.gov However, they did not significantly improve the rate of ulcer healing. nih.gov

Discontinuation of Further Drug Development and Underlying Reasons

Comparison with Other Prostanoids in Clinical Applications (e.g., Alprostadil (B1665725), Iloprost)

Direct comparative clinical trials between this compound and other prostanoids like alprostadil and iloprost (B1671730) are not available in the published literature. However, comparisons can be inferred from their classification as prostanoids and the findings of meta-analyses that group these drugs.

Prostanoids, in general, are used in the management of peripheral arterial disease due to their vasodilatory and antiplatelet effects. nih.gov Meta-analyses have shown that the prostanoid class can reduce the risk of major amputations in patients with critical limb ischemia. nih.gov

Studies directly comparing alprostadil and iloprost have suggested that alprostadil may have a better outcome in improving walking perimeter and may be associated with fewer side effects in patients with peripheral arterial disease. openalex.org In the context of Raynaud's phenomenon, both iloprost and alprostadil have shown benefits, with some evidence suggesting alprostadil may be better tolerated. Given the lack of statistically significant efficacy demonstrated in key trials for this compound, it is difficult to position it favorably against the more established prostanoids like alprostadil and iloprost, for which a body of evidence, albeit with its own limitations, supports their clinical use in specific indications. nih.govnih.gov

Advanced Research Methodologies and Data Synthesis

Qualitative Evidence Synthesis Approaches

Qualitative evidence synthesis methods are crucial for developing a deep and interpretive understanding of complex health interventions. While direct applications of these methodologies specifically to Taprostene are not extensively documented in the public domain, the broader fields of health services and clinical research, where this compound is studied, frequently employ these approaches.

Thematic Synthesis

Thematic synthesis is a method for identifying, analyzing, and reporting patterns (themes) within qualitative data. It is a flexible and useful method for summarizing the findings of qualitative studies. While a direct application of thematic synthesis to studies focused solely on this compound is not found in the reviewed literature, related research in nutrition care improvement has utilized this approach. For instance, a study on sustaining and spreading nutrition care improvements in acute care was based on thematic analysis. nnedpro.org.uk This indicates the applicability of such methods within the broader health research context that may include pharmaceutical interventions like this compound.

Meta-Ethnography

Meta-ethnography is an interpretive approach to synthesizing qualitative research, which aims to produce new interpretations rather than simply aggregating data. It is particularly useful for developing conceptual models and theories. A search of the available literature did not yield any studies that have specifically applied meta-ethnography to the body of research on this compound.

Critical Interpretive Synthesis

Critical interpretive synthesis is a methodology that allows for the synthesis of both qualitative and quantitative evidence. It is an iterative and dynamic process that aims to develop a theoretical output. There is no evidence from the searched literature of critical interpretive synthesis being specifically used in the study of this compound.

Quantitative Evidence Synthesis

Quantitative evidence synthesis, particularly through systematic reviews and meta-analyses, provides a robust framework for assessing the efficacy and safety of medical treatments by statistically combining the results of multiple studies.

Systematic Reviews and Meta-Analysis

Systematic reviews and meta-analyses have been conducted on prostacyclin analogs, the class of drugs to which this compound belongs, primarily for the treatment of pulmonary arterial hypertension (PAH). These reviews are essential for comparing the effectiveness of different therapies and informing clinical guidelines.

One systematic review and network meta-analysis compared oral therapies targeting the prostacyclin pathway in PAH. Current time information in Raipur Division, IN. This analysis included studies on beraprost (B1666799), selexipag, and oral treprostinil (B120252), which are also prostacyclin analogs. The review found that oral treprostinil and beraprost were associated with a significant increase in the 6-minute walking distance (6MWD) compared to placebo. Current time information in Raipur Division, IN. Selexipag and oral treprostinil significantly lowered the risk of clinical worsening. Current time information in Raipur Division, IN.

Another comprehensive network meta-analysis of medications for PAH included 53 randomized controlled trials with over 10,000 patients. researchgate.net This review assessed various treatments, including prostanoids, and found that combination therapies were often more effective at reducing clinical worsening and improving 6MWD. researchgate.net

A meta-analysis focusing on prostacyclin mimetics for PAH quantified their adverse events and efficacy. mdpi.com The study included 14 randomized clinical trials with 3518 patients and found that prostacyclin mimetics, as a class, significantly improved the 6-minute walk distance by an average of 16.3 meters. mdpi.com The analysis also detailed the adverse event profiles associated with different prostacyclin mimetics and routes of administration. mdpi.com

Furthermore, a network meta-analysis compared the efficacy and safety of various prostacyclin analogs for PAH, including epoprostenol (B1671539), treprostinil, iloprost (B1671730), and beraprost. nih.gov The results suggested that epoprostenol might be more favorable in improving functional class compared to other regimens. nih.gov

The following table summarizes key findings from a meta-analysis of oral prostacyclin pathway therapies for PAH. Current time information in Raipur Division, IN.

Outcome MeasureOral Treprostinil vs. PlaceboBeraprost vs. PlaceboSelexipag vs. Placebo
Change in 6-Minute Walking Distance (WMD) 9.05 (p=0.0032)21.98 (p=0.0109)15.41 (p=0.0593)
Risk of Clinical Worsening (RR) 0.65 (p=0.012)0.70 (p=0.31)0.47 (p<0.001)

WMD: Weighted Mean Difference; RR: Risk Ratio. Data from a meta-analysis of eight randomized controlled studies involving 3023 patients. Current time information in Raipur Division, IN.

A broader meta-analysis of inhaled prostacyclins for Acute Respiratory Distress Syndrome (ARDS) included 23 studies and 1,658 patients. researchgate.netresearchgate.net The findings indicated that inhaled prostacyclins improved oxygenation by increasing the PaO2/FIO2 ratio. researchgate.netresearchgate.net

Outcome MeasureMean Difference (MD)p-value
Change in PaO2/FIO2 ratio 40.35< 0.00001
Change in PaO2 (mm Hg) 12.680.01
Change in Mean Pulmonary Artery Pressure (mm Hg) -3.67< 0.00001

Data from a meta-analysis of 23 studies on inhaled prostacyclins for ARDS. researchgate.netresearchgate.net

Mixed Methods Research Designs

Mixed methods research integrates both qualitative and quantitative data to provide a more comprehensive understanding of a research problem than either approach alone. A search of the literature did not identify any specific mixed-methods studies focused directly on the compound this compound. However, researchers who have published on this compound have also been involved in studies utilizing mixed-methods designs in other areas of health research. ki.se For example, one study protocol described a Phase II double-blinded randomized controlled feasibility trial and mixed-methods study to examine outcomes of an orthotic intervention. uq.edu.au This suggests that the researchers are familiar with these advanced methodologies, even if they have not been explicitly applied to this compound in published literature.

Future Directions and Research Gaps for Taprostene

Exploring Novel Therapeutic Applications and Disease Areas

While initially investigated for its beneficial effects in acute myocardial ischemia and reperfusion, the unique properties of Taprostene suggest its potential utility in a wider range of medical conditions. medchemexpress.com As a prostacyclin analogue, it exerts effects such as vasodilation, inhibition of platelet aggregation, and cytoprotection. medchemexpress.comnih.gov Future research should aim to leverage these core attributes for new therapeutic areas.

Research has shown that prostanoids like PGI2 are pivotal in inflammatory processes, vascular remodeling, and ischemic heart disease. ahajournals.orgnih.gov Given that this compound is a stable PGI2 analogue that enhances cytoprotective actions while potentially minimizing hemodynamic side effects, its application could be explored in chronic inflammatory diseases, peripheral vascular disease, and conditions characterized by endothelial dysfunction. medchemexpress.com Prostanoids, particularly PGE2 and PGI2, are known to enhance edema formation and leukocyte infiltration during inflammation. nih.gov Investigating this compound's specific effects on these processes could reveal novel anti-inflammatory applications.

Furthermore, the role of the prostacyclin pathway in pulmonary arterial hypertension (PAH) is well-established, with prostacyclin analogues being a cornerstone of therapy. nih.gov These agents induce relaxation of pulmonary artery smooth muscle cells and inhibit cell growth. nih.gov Exploring this compound's efficacy and specific profile within this disease area, potentially through novel delivery systems, represents a significant research opportunity.

Further Elucidation of Molecular Mechanisms and Receptor Interactions

This compound is recognized as a partial agonist at the prostacyclin (IP) receptor. nih.gov A partial agonist binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This characteristic is crucial as it may underlie its ability to provide cytoprotective effects with a potentially wider therapeutic window compared to full agonists. medchemexpress.comnih.gov However, the precise molecular dynamics of this partial agonism are not fully understood.

Future research should focus on several key areas:

Receptor Conformation: Investigating how this compound binding stabilizes specific conformations of the IP receptor compared to endogenous PGI2 or other synthetic analogues like Cicaprost (B119636). nih.gov It is understood that G-protein-coupled receptors (GPCRs) like the IP receptor can exist in multiple active conformations, and ligands can preferentially stabilize certain states, a concept known as biased agonism or functional selectivity. nih.govnih.gov Elucidating the specific conformational state induced by this compound is critical.

Downstream Signaling Pathways: The IP receptor primarily signals through the Gs-adenylyl cyclase-cAMP pathway. However, cross-talk with other signaling pathways, such as those involving Gq-coupled receptors, has been identified for other GPCRs. nih.gov A detailed investigation is needed to determine if this compound's partial agonism involves biased signaling—preferentially activating one pathway (e.g., cytoprotection) over another (e.g., vasodilation).

Receptor Desensitization and Internalization: Chronic agonist exposure typically leads to receptor desensitization and internalization, which can limit therapeutic efficacy. nih.gov Studying the long-term effects of this compound on IP receptor expression, desensitization (e.g., via G protein-coupled receptor kinases and β-arrestin recruitment), and trafficking is essential for predicting its clinical utility in chronic conditions. nih.gov

Table 1: Research Focus for this compound's Molecular Interactions

Research AreaKey QuestionsPotential Impact
Receptor Binding & Conformation How does this compound's binding pose differ from full agonists? Which specific IP receptor conformation does it stabilize?Understanding the structural basis of its partial agonism. nih.govcarlssonlab.org
Signal Transduction Does this compound exhibit biased agonism, favoring specific downstream effectors over others?Could explain a differentiated profile of beneficial versus adverse effects. nih.gov
Receptor Regulation What is the rate of receptor desensitization and internalization with continuous this compound exposure?Informing dosing strategies for chronic therapeutic applications. nih.gov
Off-Target Effects Does this compound interact with other prostanoid receptors (e.g., EP, DP) at clinically relevant concentrations?Defining its selectivity and predicting potential side effects. nih.gov

Development of More Selective Agonists or Antagonists

The discovery that this compound is a partial IP agonist highlights a key strategy in prostanoid drug development: the modulation of agonist activity to achieve a desired therapeutic effect. nih.gov While partial agonism can be beneficial, the future of prostanoid-based therapies may also lie in developing compounds with even greater selectivity. nih.gov

The development of highly selective agonists for the IP receptor that are biased towards specific signaling outcomes (e.g., anti-inflammatory or anti-proliferative effects without strong hemodynamic consequences) is a major goal. Conversely, the creation of selective IP receptor antagonists has been slow compared to other prostanoid receptors like the TP receptor. nih.gov Such antagonists would be invaluable research tools to parse the specific roles of the IP receptor in various diseases and could have therapeutic potential in conditions where IP receptor activation is detrimental.

The strategy for developing new agents has shifted from modifying natural ligands to high-throughput screening of chemical libraries to find novel, non-prostanoid scaffolds. nih.govnih.govresearchgate.net This approach can overcome issues of metabolic instability and cost associated with prostaglandin (B15479496) analogues. nih.gov

Optimizing Administration Regimens and Formulations for Clinical Benefit

The clinical utility of a drug is heavily dependent on its formulation and route of administration. For prostanoid analogues, which often have short half-lives and systemic side effects, optimizing delivery is paramount.

Future research for this compound should investigate novel formulations to improve its therapeutic index. Potential strategies include:

Inhalational Delivery: For pulmonary applications like PAH, direct delivery to the lungs can maximize local efficacy while minimizing systemic side effects. nih.gov The development of controlled-release nanoformulations for inhalation could overcome the limitations of short half-life and improve patient compliance. nih.gov

Transdermal or Subcutaneous Systems: Creating sustained-release formulations for transdermal or subcutaneous administration could provide stable plasma concentrations, which is crucial for managing chronic conditions and avoiding the peaks and troughs associated with intermittent dosing.

Targeted Drug Delivery: Loading this compound into nanoparticles or liposomes that are targeted to specific tissues (e.g., inflamed endothelium, ischemic heart tissue) could concentrate the therapeutic effect where it is most needed.

Intranasal Formulations: For certain applications, intranasal delivery offers rapid onset of action. nih.gov This route leverages permeation enhancers to improve absorption through the nasal mucosa, a strategy that could be explored for this compound depending on the target disease. nih.gov

The goal of these optimization strategies is to improve the drug's performance, reduce costs, and enhance patient adherence to treatment. doi.orgresearchgate.netnih.gov

Addressing Challenges in Drug Discovery and Development for Prostanoid Analogs

The development of prostanoid analogues like this compound is fraught with challenges that are common to the broader field of drug discovery. ahajournals.orgcas.org These hurdles must be addressed to advance new therapies.

Key challenges include:

Complexity and Cost: Drug discovery is a long, complex, and expensive process, with a high rate of failure. azolifesciences.com For prostanoids, the chemical synthesis can be intricate and costly. nih.gov

Predictive Models: A significant hurdle is the translation of findings from animal models to humans. cas.org The physiological roles of prostanoid receptors can differ between species, leading to a risk of incorrectly identifying drug candidates as safe or effective.

Target Validation: While the IP receptor is the known target for this compound, a full understanding of its role in various disease pathophysiologies is still incomplete. azolifesciences.com A poor understanding of the underlying disease mechanism can hinder the development of effective drugs.

Metabolic Instability: Natural prostanoids are rapidly metabolized. While this compound is a chemically stable analogue, ensuring appropriate bioavailability and a predictable pharmacokinetic profile in novel formulations remains a key development task. medchemexpress.comnih.gov

Table 2: Key Challenges in Prostanoid Analog Development

ChallengeDescriptionPotential Mitigation Strategies
High Attrition Rate A very small percentage of compounds that enter preclinical testing ultimately receive market approval. azolifesciences.comImproved in vitro and in silico screening models; use of validated biomarkers. azolifesciences.com
Translational Uncertainty Animal models may not accurately predict human responses to prostanoid drugs due to species differences in receptor function and expression. cas.orgIncreased use of human-derived induced pluripotent stem cells (iPSCs) and organ-on-a-chip technologies. cas.org
Chemical Synthesis & Stability The complex structures of prostanoid analogues can make synthesis difficult and costly, and instability can limit formulation options. nih.govDevelopment of non-prostanoid mimetics from high-throughput screening; advanced formulation technologies for stabilization. nih.gov
Patient Heterogeneity Diseases like PAH are heterogeneous, and a one-size-fits-all approach may not be optimal for all patients. azolifesciences.comnih.govDevelopment of companion diagnostics; clinical phenotyping to identify patient subgroups most likely to respond. azolifesciences.com

Potential for Combination Therapies

Modern treatment paradigms, particularly for complex diseases like cancer and pulmonary arterial hypertension, increasingly rely on combination therapy to target multiple pathogenic pathways simultaneously. nih.govnih.govjohnshopkins.edu This approach can lead to synergistic effects and improved clinical outcomes compared to monotherapy.

Given that this compound acts on the prostacyclin pathway, there is significant potential to explore its use in combination with drugs that target other key signaling pathways. For a condition like PAH, combination therapy is already the standard of care. nih.gov Research could investigate combining this compound with:

Endothelin Receptor Antagonists (ERAs): Such as Macitentan, which blocks the vasoconstrictive and proliferative effects of endothelin-1. nih.gov

Phosphodiesterase-5 (PDE5) Inhibitors or sGC Stimulators: These drugs enhance the nitric oxide signaling pathway, leading to vasodilation. nih.gov

Preclinical and clinical studies would be needed to establish the efficacy and synergistic potential of such combinations. The primary goal of combination therapy is to achieve a greater reduction in clinical worsening events, which is often driven by a decrease in hospitalizations and disease progression. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taprostene
Reactant of Route 2
Taprostene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。